Fmoc-alpha-Methyl-L-arginine (Pbf) is a modified amino acid commonly used in peptide synthesis. It features the N-alpha-(9-Fluorenylmethyloxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group that enhances its stability and reactivity. Its chemical formula is with a molecular weight of approximately 662.8 g/mol .
Fmoc-alpha-Methyl-L-arginine (Pbf) falls under the category of amino acid derivatives and is specifically classified as a protected amino acid used in peptide synthesis. The Fmoc group serves as a protective moiety that can be removed under mild basic conditions during the synthesis process.
The synthesis of Fmoc-alpha-Methyl-L-arginine (Pbf) typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The Fmoc protecting group allows for selective deprotection and coupling without racemization, making it ideal for synthesizing peptides with high fidelity .
The molecular structure of Fmoc-alpha-Methyl-L-arginine (Pbf) consists of:
Fmoc-alpha-Methyl-L-arginine (Pbf) participates in several key reactions during peptide synthesis:
The efficiency of these reactions can be affected by factors such as:
The mechanism of action for Fmoc-alpha-Methyl-L-arginine (Pbf) primarily revolves around its role in facilitating peptide bond formation during SPPS:
This compound's unique structure allows it to mimic natural arginine while providing enhanced stability and reactivity in synthetic applications.
The purity and identity of Fmoc-alpha-Methyl-L-arginine (Pbf) are confirmed through techniques such as HPLC and mass spectrometry .
Fmoc-alpha-Methyl-L-arginine (Pbf) is widely used in:
This compound exemplifies the importance of modified amino acids in advancing peptide chemistry and biotechnology, contributing significantly to research and pharmaceutical development.
Arginine’s guanidino group (pKa ~12.5) presents significant synthetic challenges in SPPS due to its nucleophilicity and propensity for side reactions. Unprotected arginine promotes δ-lactam formation during carboxylate activation, where the side chain cyclizes to form a six-membered ring, consuming activated amino acid precursors and generating deletion peptides (des-Arg impurities) [7]. Historically, this required repetitive couplings (2–5×) to drive reactions to completion, increasing solvent use, reagent costs, and process time. Protection of the guanidine moiety mitigates this while enhancing solubility in organic solvents (e.g., DMF, NMP) used in Fmoc-SPPS [3].
Table 1: Key Challenges of Arginine Incorporation in SPPS and Protective Strategies
Challenge | Consequence | Protection Solution |
---|---|---|
δ-Lactam formation | Deletion peptides, low yields | Nᵍ-sulfonyl groups (Pbf, Pmc) |
High basicity (pKa 12.5) | Poor solubility in organic solvents | Electron-withdrawing protectors (NO₂) |
Ornithine formation | Acid-catalyzed side-chain degradation | Acid-stable groups (Boc)₂ |
Fmoc-α-Me-L-Arg(Pbf)-OH integrates three protective elements:
This derivative enables efficient incorporation with standard coupling agents (HATU, DIC) while minimizing side reactions, critical for synthesizing multi-arginine peptides like CPPs (e.g., TAT 48–60) and etelcalcetide [7].
The evolution of arginine protectors parallels SPPS methodology shifts:
Table 2: Evolution of Arginine Protecting Groups in Fmoc-SPPS
Protecting Group | Relative Lability | δ-Lactam Suppression | Notable Limitations |
---|---|---|---|
Tos (Tosyl) | Low (HF required) | Moderate | Incompatible with Fmoc chemistry |
Mtr | Moderate | Good | Slow TFA cleavage (≥4h) |
Pmc | High | Excellent | Oxidative instability |
Pbf | Very High | Excellent | High cost, synthetic complexity |
Concurrently, dual Nᵍ-Boc protection emerged as an alternative, offering rapid TFA deprotection. However, higher steric bulk reduced coupling efficiency versus Pbf derivatives [7]. The NO₂ group—though historically sidelined due to reduction challenges (Pd/H₂)—was recently revisited for superior δ-lactam inhibition and cost efficiency, with modern SnCl₂/2-MeTHF deprotection protocols enabling resin-bound removal [7].
α-Methylation replaces the α-hydrogen of arginine with a methyl group, generating a quaternary α-carbon that imposes profound conformational effects:
Table 3: Impact of α-Methylation on Arginine Analogues
Property | L-Arg | α-Me-L-Arg | Functional Consequence |
---|---|---|---|
Cα-H flexibility | High | Restricted (quaternary Cα) | Conformational bias |
Protease susceptibility | High (trypsin) | Reduced | Extended plasma half-life |
pKa of guanidinium | ~12.5 | ~13.6 | Maintained cationic charge |
Synthetic accessibility | Straightforward | Multi-step synthesis | Higher cost (5–10× standard Arg) |
Biomedically, α-methyl arginine analogues resist arginase-mediated hydrolysis to ornithine/urea—a key degradation pathway in cancer and immune dysfunction [1] [5]. This enables prolonged activity in peptides targeting:
Fmoc-α-Me-L-Arg(Pbf)-OH (MW: 662.8 g/mol, [α]D = +9°) crystallizes these advances, enabling direct access to stabilized peptides via commercial building blocks [3] [6] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5